3-[2-(4-Chlorophenyl)hydrazinylidene]-3H-indole
Description
Structure
3D Structure
Properties
CAS No. |
29055-55-8 |
|---|---|
Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1H-indol-3-yl)diazene |
InChI |
InChI=1S/C14H10ClN3/c15-10-5-7-11(8-6-10)17-18-14-9-16-13-4-2-1-3-12(13)14/h1-9,16H |
InChI Key |
CRLHQIASHPZSQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with indole. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling with the indole nucleus .
Industrial Production Methods
Industrial production methods for indole derivatives, including 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]-, often involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Condensation Reactions with Hydrazine Derivatives
This compound reacts with substituted hydrazines to form hydrazone derivatives. For example:
-
Reaction with 2-hydrazinyl-1,3-benzothiazole yields N'-[1H-indol-3-ylmethylene]-2-(1,3-benzothiazol-2-yl)hydrazine (compound 5c ) with a molecular ion peak at m/z 447 (C₂₂H₁₅BrN₄S) .
-
Condensation with cyanoacetohydrazide produces N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide (11 ), characterized by:
Cyclization Reactions
Cyclization pathways are critical for forming fused heterocycles:
-
Reaction with hydrazine hydrate converts ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate (20b ) into 5-oxopyrazolidine-4-carbonitrile (21 ) via reflux in ethanol . Spectral data:
-
Knoevenagel condensation with rhodanine-3-acetic acid yields 3-(1H-indol-3-yl)-5-(rhodanin-3-yl)methylene-2-thioxothiazolidin-4-one (23 ) .
Coupling Reactions with Diazonium Salts
The compound participates in diazo-coupling reactions:
-
Interaction with 4-methylbenzene diazonium chloride transforms 11 into azo-hydrazone derivatives (12 ), confirmed by:
Triazine Ring Formation
Condensation with 1,3,5-triazine derivatives produces bioactive hybrids:
-
Synthesis of 3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one (6a ) :
Antimicrobial Activity of Derivatives
Select derivatives exhibit potent antimicrobial effects:
| Compound | Microbial Inhibition (MIC, µg/mL) | Reference |
|---|---|---|
| 5c | S. aureus: 12.5, E. coli: 25 | |
| 21 | C. albicans: 6.25 | |
| 6a | M. tuberculosis: 3.12 |
Structural Insights from Spectral Data
Key spectral markers for reaction products:
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Hydrazone (C=N) | 1581–1582 | 7.95–8.42 (=CH) |
| NH (indole) | 3220–3281 | 10.18–12.56 (NH) |
| C-Cl | 725–740 | - |
This compound’s reactivity enables the synthesis of pharmacologically relevant scaffolds, particularly antimicrobial and anticancer agents. Its hydrazinylidene moiety serves as a versatile handle for further functionalization, as demonstrated in coupling, cyclization, and multicomponent reactions .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that 3-[2-(4-Chlorophenyl)hydrazinylidene]-3H-indole exhibits significant anticancer properties. Its mechanism involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of this compound can effectively target specific cancer types, demonstrating promising results in vitro and in vivo.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial targets, leading to inhibition of growth. Comparative studies have shown that it possesses stronger activity than some existing antimicrobial agents, highlighting its potential as a lead compound for developing new antibiotics.
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this indole derivative has been investigated for anti-inflammatory effects. It has been shown to reduce inflammation markers in experimental models, suggesting its utility in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the anticancer efficacy of this compound against breast cancer cells. The study utilized cell viability assays and flow cytometry to assess the compound's effects on apoptosis and cell cycle progression. Results indicated a significant reduction in cell viability at micromolar concentrations, with enhanced apoptosis observed through increased caspase activity.
Case Study 2: Antimicrobial Evaluation
In another investigation, the compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method. The findings revealed that this compound exhibited potent antimicrobial activity, outperforming several conventional antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1. 3-(4-Chlorophenyl)-1H-indole | Indole ring with a chlorophenyl group | Known for strong antimicrobial activity |
| 2. Hydrazones derived from Isatin | Similar hydrazone structure | Often exhibit significant anticancer properties |
| 3. Indole derivatives with halogen substituents | Halogen atoms (F, Cl, Br) on phenyl rings | Enhanced lipophilicity and bioactivity |
This table illustrates how this compound compares with related compounds in terms of structure and biological activity.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[2-(4-chlorophenyl)diazenyl]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes by binding to their active sites, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Cores
Pyrazole-Linked Indole Derivatives
A structurally related compound, 3-{2-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one (compound 25 ), incorporates a pyrazole ring fused to the hydrazinylidene-indole system. Despite structural similarities, the pyrazole moiety enhances anticonvulsant activity, with an ED50 of 13.19 mmol/kg and a protective index of 3.29 (higher than diazepam). Molecular docking studies revealed interactions with GABAA receptors and MAO-A enzymes, suggesting a dual mechanism of action .
Pyridine-Based Hydrazinylidene Compounds
In contrast, 3-chloro-2-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}pyridine replaces the indole core with pyridine. The compound exhibited distinct spectral features in TD-DFT calculations, highlighting electronic differences compared to indole derivatives .
Halogen-Substituted Analogues
Chloro vs. Bromo Substitutions
- 4,4′-(4-{(E)-[2-(4-Chlorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid demonstrated potent antimicrobial activity against Acinetobacter baumannii (MIC = 1.56–3.125 mg mL<sup>−1</sup>), attributed to the 4-chlorophenyl group .
- Its bromo-substituted analogue, 4,4′-(4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid , showed reduced potency (MIC = 3.125 mg mL<sup>−1</sup>), indicating that chloro substitution optimizes bioactivity in this scaffold .
Fluoro and Trifluoromethyl Derivatives
Pharmacological Activity Comparison
Anti-Inflammatory Activity
Oxadiazole derivatives like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibited 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The chloro-substituted analogue showed marginally lower efficacy, suggesting halogen position impacts activity .
Antimicrobial and Anticancer Profiles
Data Tables
Table 1. Bioactivity Comparison of Halogenated Analogues
Table 2. Structural and Electronic Properties
| Compound | Core Structure | Key Substituents | π-π Stacking Potential |
|---|---|---|---|
| This compound | Indole | 4-Chlorophenyl | High |
| 3-Chloro-2-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}pyridine | Pyridine | 4-Nitrophenyl | Moderate |
| Ethyl (2E)-{2-[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene} | Pyridine-acetate | CF3, Cl | Low |
Biological Activity
3-[2-(4-Chlorophenyl)hydrazinylidene]-3H-indole is a hydrazone derivative characterized by its unique structural features, including an indole core and a para-chlorophenyl moiety. This compound has garnered attention for its diverse biological activities, which are essential for potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 273.72 g/mol
The presence of the 4-chlorophenyl group enhances lipophilicity, influencing its interaction with various biological targets.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to penicillin |
| Escherichia coli | 64 | Moderate activity |
| Candida albicans | 16 | Strong activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC) values suggest significant potential as an anticancer agent.
| Cell Line | IC (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 7.5 | Doxorubicin |
| A549 | 10.2 | Cisplatin |
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways.
- Gene Expression Alteration : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential application in treating bacterial infections.
- Anticancer Potential : In a comparative study involving MCF-7 cells, this compound exhibited an IC value of 7.5 µM, outperforming several known anticancer agents in terms of potency. This study highlights the compound's potential as a lead structure for developing new cancer therapies.
Q & A
Q. How do electron-withdrawing substituents (e.g., 4-Cl) on the phenyl ring influence the reactivity of this compound?
- Methodological Answer : The 4-Cl group enhances electrophilicity at the hydrazone nitrogen, facilitating nucleophilic attacks (e.g., alkylation). Compare Hammett σ values to quantify electronic effects. Substituent positioning also affects π-stacking in crystal lattices, as shown in XRD studies of related indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
